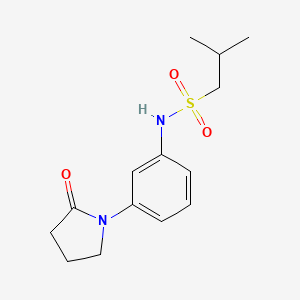

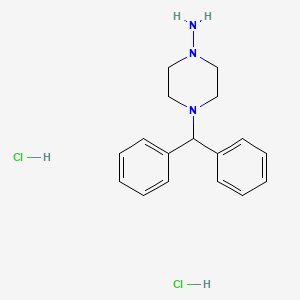

![molecular formula C16H18N2O3S B2383076 ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899957-32-5](/img/structure/B2383076.png)

ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Biginelli Reaction and Heterocycle Synthesis

The Biginelli reaction is a powerful tool for synthesizing highly functionalized heterocycles. In this context, ethyl 6-methyl-4-((4-methylbenzyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate (referred to as LaSOM® 293 ) was prepared using the Biginelli reaction as the key step. The reaction involves an acid-catalyzed, three-component process between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). The resulting compound, LaSOM® 293, was obtained with an impressive yield of 84% .

Anticancer Potential

The pharmacological effects of dihydropyrimidinones (DHPMs) have been widely explored, particularly in anticancer drug development. Monastrol, a DHPM, acts as a kinesin-5 inhibitor, disrupting the separation of genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest at the G2/M phase and activation of signaling pathways, ultimately inducing cellular apoptosis .

Antimicrobial Activity

While specific studies on the antimicrobial potential of ethyl 6-methyl-4-((4-methylbenzyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate are scarce, its structural features suggest potential antimicrobial properties. Further investigations are warranted to explore its effectiveness against bacterial and fungal pathogens .

QSAR Studies and Drug Design

Quantitative Structure-Activity Relationship (QSAR) studies can provide insights into the compound’s interactions with biological targets. Researchers can use these insights to design novel derivatives with improved pharmacological properties. Investigating the QSAR of LaSOM® 293 may reveal valuable information for drug development .

Thiophene Derivatives and Fused Heterocycles

Considering the thio-substituted moiety in the compound, it might serve as a precursor for synthesizing thiophene derivatives. Thiophenes exhibit diverse biological activities, making them attractive targets for drug discovery. Researchers could explore the transformation of LaSOM® 293 into thiophene-fused heterocycles .

作用機序

Target of Action

Similar compounds have been evaluated for theirantimicrobial and anticancer potential . Therefore, it’s plausible that this compound may also interact with targets related to these biological processes.

Biochemical Pathways

Similar compounds have shown potential inantimicrobial and anticancer activities , suggesting that this compound might affect pathways related to these biological processes.

Result of Action

Based on the potential antimicrobial and anticancer activities of similar compounds , it can be hypothesized that this compound might lead to the inhibition of microbial growth or induction of cell death in cancer cells.

特性

IUPAC Name |

ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-4-21-15(19)13-11(3)17-16(20)18-14(13)22-9-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHNELDYSMUHGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2382994.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2382997.png)

![N-(3-chloro-4-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2383005.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2383006.png)

![N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2383009.png)

![(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2383010.png)

![1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2383015.png)